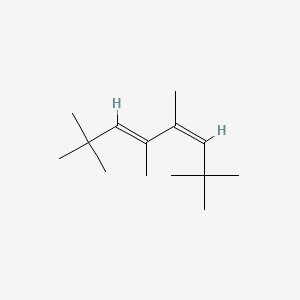
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is an organic compound with the molecular formula C14H26 It is characterized by its unique structure, which includes multiple methyl groups and conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene typically involves the use of commercially available starting materials. One common method includes the use of alkenes and alkynes in a series of reactions that introduce the necessary methyl groups and establish the conjugated diene system. The reaction conditions often involve the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can affect biological pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,5E,7E)-deca-3,5,7-trienoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
(3Z,5E)-11,20-epoxybriara-3,5-dien-7,18-olide: Another compound with a conjugated diene system, but with additional functional groups and a more complex structure.
Uniqueness
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is unique due to its high degree of methyl substitution and the specific arrangement of its double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
55712-52-2 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
(3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+ |
Clé InChI |
RONBSGMFOSUTLQ-DSOJMZEYSA-N |
SMILES isomérique |
C/C(=C\C(C)(C)C)/C(=C\C(C)(C)C)/C |
SMILES canonique |
CC(=CC(C)(C)C)C(=CC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















